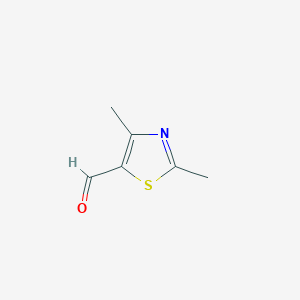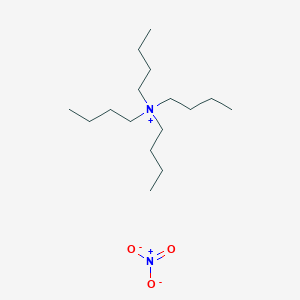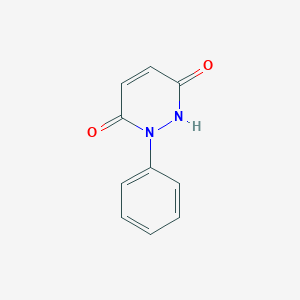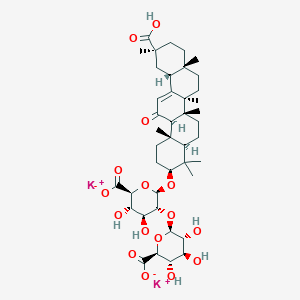
Magnesium 9,10-epoxyoctadecanoate
Descripción general
Descripción
Magnesium 9,10-epoxyoctadecanoate, also known as magnesium stearate, is a white, odorless, and water-insoluble powder widely used in pharmaceuticals, cosmetics, and food industries. It is a magnesium salt of stearic acid, a long-chain fatty acid found in many animal and vegetable fats. Magnesium stearate is a common excipient in drug formulations, serving as a lubricant, anti-adherent, and flow agent. In
Aplicaciones Científicas De Investigación
Magnesium stearate has been extensively studied for its various applications in scientific research. It has been used as a lubricant and anti-adherent in tablet formulations to improve drug dissolution and bioavailability. Magnesium stearate has also been used as a flow agent in powder formulations to enhance the flowability and compressibility of the powder. Additionally, Magnesium 9,10-epoxyoctadecanoate stearate has been used as a coating material to protect the drug from moisture and light.
Mecanismo De Acción
The mechanism of action of Magnesium 9,10-epoxyoctadecanoate stearate is not fully understood. However, it is believed that Magnesium 9,10-epoxyoctadecanoate stearate acts as a lubricant and anti-adherent by reducing the friction between the drug particles and the tablet punches during compression. This results in a smoother tablet surface and improved drug dissolution. Magnesium stearate also acts as a flow agent by reducing the interparticle forces and increasing the particle mobility, allowing for better powder flow and uniformity.
Biochemical and Physiological Effects
Magnesium stearate is generally considered safe for human consumption and has no known toxic effects. It is not metabolized in the body and is excreted unchanged in the feces. However, some studies have suggested that Magnesium 9,10-epoxyoctadecanoate stearate may have some physiological effects. For example, Magnesium 9,10-epoxyoctadecanoate stearate has been shown to inhibit the activity of certain enzymes in the body, such as lipase and amylase, which may affect the absorption and metabolism of some drugs and nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Magnesium stearate has several advantages as an excipient in lab experiments. It is readily available, inexpensive, and easy to handle. It is also chemically stable and compatible with a wide range of drugs and excipients. However, Magnesium 9,10-epoxyoctadecanoate stearate may also have some limitations. For example, it may interfere with certain analytical methods, such as Fourier transform infrared spectroscopy (FTIR) and X-ray powder diffraction (XRPD), which may affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research and development of Magnesium 9,10-epoxyoctadecanoate stearate. One area of interest is the optimization of the synthesis method to improve the purity and particle size distribution of the product. Another area of research is the investigation of the physiological effects of Magnesium 9,10-epoxyoctadecanoate stearate, particularly its effects on the absorption and metabolism of drugs and nutrients. Additionally, there is a growing interest in the use of Magnesium 9,10-epoxyoctadecanoate stearate as a carrier for the delivery of drugs and other bioactive compounds. This may involve the development of new formulations and delivery systems that can enhance the bioavailability and efficacy of the drug.
Métodos De Síntesis
Magnesium stearate can be synthesized by reacting stearic acid with Magnesium 9,10-epoxyoctadecanoate hydroxide or Magnesium 9,10-epoxyoctadecanoate oxide in the presence of water. The reaction produces Magnesium 9,10-epoxyoctadecanoate stearate and water. The resulting product is then purified and dried to obtain a fine powder. The synthesis method is relatively simple and cost-effective, making Magnesium 9,10-epoxyoctadecanoate stearate a widely used excipient in the pharmaceutical industry.
Propiedades
IUPAC Name |
magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYAWLVEVJWTE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940220 | |
| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1876-02-4 | |
| Record name | Octadecanoic acid, 9,10-epoxy-, magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium 9,10-epoxyoctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




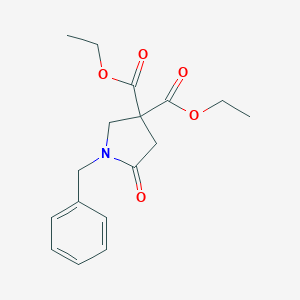
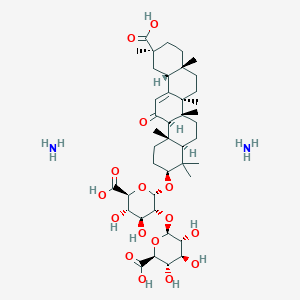

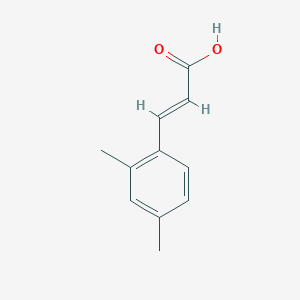
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
